molecular formula C12H16N2O5 B13731128 2-Hexyl-4,6-dinitrophenol CAS No. 4099-65-4

2-Hexyl-4,6-dinitrophenol

Cat. No.: B13731128
CAS No.: 4099-65-4
M. Wt: 268.27 g/mol
InChI Key: UZZSJGULYYQOOY-UHFFFAOYSA-N
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Description

Nomenclature and Classification in Scientific Literature

In scientific literature, 2-Hexyl-4,6-dinitrophenol is identified by several names and classification systems, reflecting its chemical structure and applications. Its systematic IUPAC name is this compound. sielc.com It is also commonly known by the trivial name Dinocap, particularly in agricultural and environmental contexts where it has been used as a fungicide and insecticide. ontosight.ai

The compound belongs to the class of organic compounds known as dinitrophenols. hmdb.ca These are characterized by a benzene (B151609) ring carrying a hydroxyl (-OH) group (making it a phenol) and two nitro (-NO2) groups. hmdb.ca The "2-Hexyl" prefix indicates the presence of a six-carbon alkyl chain attached to the second carbon atom of the phenol (B47542) ring, relative to the hydroxyl group.

Chemically, it can be further classified as a nitroaromatic compound and a C-nitro compound. hmdb.ca Its lipophilic nature, conferred by the hexyl chain, is a key determinant of its biological and environmental behavior. ontosight.ai

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 4099-65-4
Molecular Formula C12H16N2O5
Molecular Weight 268.27 g/mol
InChIKey UZZSJGULYYQOOY-UHFFFAOYSA-N

Data sourced from multiple chemical databases. chemicalbook.comalfa-chemistry.comuni.lu

Historical Context of Research on Dinitrophenols

The scientific exploration of dinitrophenols dates back to the early 20th century. While research on this compound is more recent, the foundational understanding of this chemical family was established through studies on its parent compound, 2,4-dinitrophenol (B41442) (DNP).

Initially used in the manufacturing of explosives, DNP's biological effects were discovered through observations of factory workers who experienced weight loss. mdpi.com This led to pioneering research in the 1930s at Stanford University by Dr. Maurice Tainter and his colleagues, who investigated DNP as a potential weight-loss agent. mdpi.comresearchgate.netnih.gov Tainter's work revealed DNP's ability to significantly increase metabolic rate. nih.gov By 1934, it was estimated that at least 100,000 people in the United States had used DNP for weight loss. wikipedia.org

However, the therapeutic index of DNP was found to be very narrow, and its use was associated with severe adverse effects. researchgate.net This led to its withdrawal from the market and a ban for human consumption by the U.S. Food and Drug Administration (FDA) in 1938. researchgate.netwikipedia.orgnih.gov

The mechanism of action for dinitrophenols was later elucidated in 1948 by William F. Loomis and Fritz Albert Lipmann, who discovered that DNP acts as a mitochondrial uncoupler. wikipedia.org This process dissipates the proton motive force in mitochondria, leading to a rapid loss of ATP as heat instead of being used for cellular processes. researchgate.netwikipedia.org This fundamental discovery has been crucial for subsequent research into all dinitrophenol derivatives, including this compound.

The development of other dinitrophenol derivatives for various applications followed. For instance, Dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) was introduced in 1945 as a herbicide and insecticide, building upon the discovery of the pesticidal properties of dinitro-ortho-cresol in 1892. wikipedia.org This historical progression highlights the long-standing scientific and commercial interest in the dinitrophenol chemical class.

Significance within Chemical Biology and Environmental Chemistry Research

The scientific significance of this compound and its analogs is pronounced in the fields of chemical biology and environmental chemistry.

In Chemical Biology:

The primary significance of dinitrophenols in chemical biology lies in their ability to act as protonophores and uncouple oxidative phosphorylation in mitochondria. This property makes them valuable tools for studying cellular respiration and bioenergetics. By observing the effects of these compounds on cells and isolated mitochondria, researchers can investigate the mechanisms of energy production and dissipation.

More recently, research has revisited the potential of dinitrophenols, including related compounds like 2-Cyclohexyl-4,6-dinitrophenol, for therapeutic applications beyond weight loss. Studies have explored their potential in treating metabolic disorders such as hepatic steatosis (fatty liver disease) and in modulating the immune system. biosynth.com For example, 2-Cyclohexyl-4,6-dinitrophenol has been shown to inhibit the toll-like receptor (TLR) pathway and induce an antiviral state in vitro. biosynth.com It has also been found to inhibit the synthesis of viral DNA, suggesting potential antiviral applications. biosynth.com

In Environmental Chemistry:

In the realm of environmental chemistry, the focus on this compound (often referred to as Dinocap) has been driven by its use as a pesticide. ontosight.ai Its high lipid solubility and resistance to degradation contribute to its environmental persistence. ontosight.ai This raises concerns about its potential for bioaccumulation in the food chain and contamination of soil and water resources. ontosight.ai

Research in this area often involves developing analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in environmental samples. sielc.com Understanding its environmental fate and transport is crucial for assessing its ecological impact. The toxicity of this compound to non-target organisms, particularly aquatic life, is another significant area of investigation. ontosight.ai Due to these concerns, the use of Dinocap has been restricted or banned in several countries. ontosight.ai

Table 2: Research Applications of Dinitrophenol Derivatives

FieldResearch FocusExample Compound(s)
Chemical Biology Study of mitochondrial uncoupling and cellular bioenergetics. researchgate.netwikipedia.org2,4-Dinitrophenol (DNP)
Investigation of potential treatments for metabolic and viral diseases. biosynth.com2-Cyclohexyl-4,6-dinitrophenol
Environmental Chemistry Monitoring environmental persistence and bioaccumulation. ontosight.aiThis compound (Dinocap)
Development of analytical methods for detection in environmental matrices. sielc.comThis compound
Assessment of toxicity to non-target organisms. ontosight.aiThis compound (Dinocap)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4099-65-4

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

2-hexyl-4,6-dinitrophenol

InChI

InChI=1S/C12H16N2O5/c1-2-3-4-5-6-9-7-10(13(16)17)8-11(12(9)15)14(18)19/h7-8,15H,2-6H2,1H3

InChI Key

UZZSJGULYYQOOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Synthetic Chemistry and Chemical Modification of 2 Hexyl 4,6 Dinitrophenol

Established Synthetic Routes and Methodologies

The traditional synthesis of 2-Hexyl-4,6-dinitrophenol typically follows a two-stage process: the introduction of the hexyl group onto the phenol (B47542) ring, followed by the sequential addition of two nitro groups.

The key step in forming this compound is the nitration of its precursor, 2-hexylphenol (B8781612). smolecule.com This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring of the phenol is attacked by a nitronium ion (NO₂⁺).

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. echemi.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. echemi.com

Reaction for Nitronium Ion Generation: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Once generated, the nitronium ion is attacked by the electron-rich ring of 2-hexylphenol. The reaction with phenol and its derivatives is more facile than with benzene (B151609) itself, due to the activating effect of the hydroxyl group. savemyexams.com For dinitration to achieve the target compound, harsher conditions, such as the use of concentrated acids, are necessary. quora.com If concentrated nitric acid is used, multiple substitutions can occur, leading to the formation of dinitrated products. smolecule.comquora.com

A process for creating similar compounds, 2,4-dinitro-6-sec-alkylphenols, involves an initial sulfonation step at elevated temperatures, followed by reaction with an aqueous alkali metal nitrate (B79036) solution to replace the sulfonic acid groups with nitro groups. google.com This method can avoid the strong oxidative conditions of mixed acid nitration. google.com

The introduction of the hexyl group is generally performed on phenol prior to nitration. This is because the nitro groups are strongly deactivating, making subsequent Friedel-Crafts alkylation on a dinitrophenol ring extremely difficult. The synthesis of the 2-hexylphenol precursor is typically achieved through a Friedel-Crafts alkylation reaction. jk-sci.com

In this reaction, phenol is treated with a hexylating agent, such as 1-hexene (B165129) or a hexyl halide (e.g., 1-bromohexane), in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid. jk-sci.comwhiterose.ac.uk The catalyst generates a carbocation from the alkylating agent, which then acts as the electrophile. jk-sci.com

Example Alkylation Reaction: Phenol + 1-Hexene --(Acid Catalyst)--> 2-Hexylphenol + 4-Hexylphenol

A significant challenge in this step is controlling the position of alkylation, as the reaction can yield a mixture of ortho- (2-hexylphenol) and para- (4-hexylphenol) substituted products. doubtnut.com The use of the aromatic reactant in excess can help minimize potential polyalkylation. jk-sci.com Separation of the desired 2-hexylphenol isomer is a critical purification step before proceeding to nitration. Research into solid acid catalysts, such as silica (B1680970) gel-supported aluminum phenolate, has shown promise in achieving ortho-selectivity for the alkylation of phenols with alkenes. whiterose.ac.uk

The final structure of this compound is dictated by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

Hydroxyl (-OH) Group: This is a powerful activating, ortho-, para-directing group. cognitoedu.org It donates electron density into the ring through resonance, increasing the nucleophilicity at the 2, 4, and 6 positions. aakash.ac.in

Hexyl (-C₆H₁₃) Group: As an alkyl group, it is a weak activating, ortho-, para-directing group due to the inductive effect and hyperconjugation. savemyexams.comcognitoedu.org

In the nitration of 2-hexylphenol, both the hydroxyl and the hexyl groups direct incoming electrophiles (NO₂⁺) to the positions ortho and para relative to themselves. Since the hexyl group occupies the 2-position, the available activated positions are 4 and 6. The powerful directing effect of the -OH group ensures that nitration occurs almost exclusively at these positions. libretexts.org The first nitro group typically adds to the less sterically hindered para-position (position 4), followed by the second nitro group adding to the remaining ortho-position (position 6).

Stereochemistry is generally not a primary concern if n-hexyl precursors are used, as the n-hexyl chain is achiral. However, if a chiral starting material like a sec-hexyl derivative were used, it would lead to a chiral final product, and stereoselective synthesis would become a relevant consideration. google.comcdnsciencepub.com

Advanced Synthetic Approaches and Innovations

Research into the synthesis of nitroaromatic compounds continues to evolve, with a focus on improving efficiency, safety, and environmental sustainability.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. ijnc.irmdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and selectivity. tandfonline.com

For the synthesis of nitrophenols, microwave-assisted methods offer a significant advantage over conventional heating. chemrj.org Studies have demonstrated the successful nitration of phenols using microwave irradiation with various nitrating agents, including metal nitrates (like calcium nitrate or copper(II) nitrate) and urea (B33335) nitrate, often under solvent-free or acid-free conditions. tandfonline.comwjpmr.comorientjchem.orgresearchgate.net

For instance, one method describes the microwave-assisted nitration of phenol with calcium nitrate and glacial acetic acid, achieving a high yield in just one minute. wjpmr.comorientjchem.org Another study details the highly ortho-selective mononitration of phenols using urea nitrate as a safe nitrating agent under microwave irradiation. researchgate.net These approaches avoid the use of highly corrosive concentrated sulfuric acid, aligning with green chemistry principles. wjpmr.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Nitration of Phenols
ParameterConventional MethodMicrowave-Assisted MethodReference
ReagentsConc. HNO₃ / Conc. H₂SO₄Ca(NO₃)₂ / Acetic Acid wjpmr.com
Reaction TimeHours~1 minute wjpmr.comorientjchem.org
ConditionsOften requires coolingMicrowave irradiation (e.g., 320-900W) wjpmr.com
YieldVariable, often moderateHigh (e.g., ~89-95%) wjpmr.comorientjchem.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.ir The traditional synthesis of dinitrophenols presents several environmental and safety challenges, primarily due to the use of large quantities of corrosive mixed acids (HNO₃/H₂SO₄). tandfonline.comrsc.org

Research in this area focuses on several key green chemistry principles:

Waste Prevention: Traditional nitration generates significant acid waste streams that require neutralization and disposal. scirp.org The development of catalytic systems and methods that use solid acids (e.g., H₂SO₄-silica) or recyclable nitrating agents can minimize this waste. rsc.orggrowingscience.com

Atom Economy: This principle seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Rearrangement reactions and addition reactions are highly atom-economical. nih.gov While the nitration of phenol itself has drawbacks like the formation of isomers, designing synthetic routes that avoid stoichiometric reagents and wasteful byproducts is a key goal. rsc.org

Use of Safer Solvents and Auxiliaries: The conventional nitration process can involve hazardous chlorinated solvents. icheme.orggoogle.com Green approaches advocate for the use of safer solvents like water, polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. mdpi.comtandfonline.comelchemy.com For example, practical methods have been developed for the nitration of phenols using metal nitrates in recyclable aqueous PEG media. tandfonline.com

By replacing hazardous reagents with greener alternatives like calcium nitrate in acetic acid and utilizing energy-efficient technologies like microwave irradiation, the synthesis of compounds like this compound can be made more sustainable and environmentally benign. wjpmr.com

Derivatization and Analog Synthesis for Mechanistic Probing

The chemical modification of this compound and the synthesis of its analogs are crucial for probing its mechanism of action, understanding metabolic pathways, and studying structure-activity relationships. By systematically altering the functional groups of the molecule—the phenolic hydroxyl, the nitro groups, and the alkyl chain—researchers can gain detailed insights into its biological and chemical behavior.

Esterification and Etherification of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a key functional moiety in this compound, and its modification through esterification and etherification provides valuable analogs for mechanistic studies. These reactions alter the acidity, polarity, and steric profile of the molecule, which can significantly impact its biological activity.

Esterification:

The conversion of the phenolic hydroxyl to an ester is a common strategy to investigate the role of the acidic proton. Studies on various 2-alkyl-4,6-dinitrophenols have shown that this modification can have a profound effect on their properties. For instance, the esterification of 2-(α-branched alkyl)-4,6-dinitrophenols into derivatives like methyl carbonates, ethyl carbonates, or crotonates can modulate their biological efficacy. Research indicates that while esterification of some smaller α-branched alkyl dinitrophenols (C4 to C7) can lead to compounds with enhanced activity, the same modification on larger analogs, such as 2-(C9 to C13 α-branched alkyl)-4,6-dinitrophenols, results in reduced activity. researchgate.net Specifically for 2-C8-alkyl-4,6-dinitrophenols, the corresponding methyl or ethyl carbonates were found to be approximately as active as the parent phenols, whereas esters with longer alkyl chains (higher alkyl carbonates) exhibited lower activity. researchgate.net

Etherification (O-Methylation and Alkylation):

Etherification, particularly methylation (O-methylation), of the phenolic hydroxyl group is another important modification. This reaction replaces the acidic phenolic proton with a methyl group, eliminating the ability of the compound to act as a proton carrier, a key aspect of its uncoupling mechanism. Research has demonstrated that O-methylation of 2-(C8 to C13 α-branched alkyl)-4,6-dinitrophenols results in compounds with no significant activity, highlighting the critical role of the free hydroxyl group. researchgate.net

General synthetic routes for the etherification of phenols can be adapted for this compound. One established method involves the reaction of the phenol with dialkyl carbonates in the presence of catalysts like tertiary amines or phosphines. niscpr.res.in Another approach is the Williamson ether synthesis, where the phenoxide, formed by reacting the phenol with a base, is treated with an alkyl halide. For example, the synthesis of an analog, ethyl (R)-2-[6-(2,4-dinitrophenoxy)hexyl]oxirane-carboxylate, involved the alkylation of 2,4-dinitrophenol (B41442). researchgate.net This was achieved through methods like reaction with a dibromoalkane under phase-transfer catalysis or via a Mitsunobu reaction, which allows for the coupling of an alcohol to the phenolic hydroxyl group under mild conditions. researchgate.net

Modification TypeReagents/ConditionsEffect on Activity (General Findings for 2-Alkyl-4,6-dinitrophenols)Reference
Esterification Methyl/Ethyl ChloroformateActivity may be enhanced, maintained, or reduced depending on the alkyl chain length. researchgate.net
Crotonyl ChlorideGenerally leads to reduced activity for longer alkyl chain variants. researchgate.net
Etherification Dialkyl Carbonates, Tertiary AminesO-methylation typically abolishes biological activity. researchgate.net
Alkyl Halides, Base (Williamson)Provides a route to various ether analogs for mechanistic studies. niscpr.res.in
Alcohol, DEAD, PPh₃ (Mitsunobu)Mild conditions for synthesizing ether derivatives. researchgate.net

Modification of Nitro Groups and Alkyl Chain

Alterations to the nitro groups and the hexyl side chain of this compound are instrumental in dissecting the electronic and steric requirements for its activity.

Modification of Nitro Groups:

The two nitro groups on the aromatic ring are strong electron-withdrawing groups that significantly influence the acidity of the phenolic proton. Their modification, primarily through reduction, yields analogs with drastically different electronic properties. The selective reduction of one nitro group is a key transformation. In dinitrophenols, the nitro group at the 2-position (ortho to the hydroxyl group) is preferentially reduced over the one at the 4-position. echemi.comgoogle.com This selectivity is attributed to the directing effect of the adjacent hydroxyl group.

Common methods for the selective reduction of dinitrophenols to the corresponding aminonitrophenols include:

Sodium Sulfide (B99878)/Disulfide: A widely used method involves treating the dinitrophenol with sodium sulfide (Na₂S) or sodium disulfide (Na₂S₂) in an aqueous or alcoholic medium. google.comorgsyn.orggoogle.com For example, 2,4-dinitrophenol can be converted to 2-amino-4-nitrophenol (B125904) by heating with sodium sulfide in the presence of ammonium (B1175870) chloride. orgsyn.org A patented process describes the selective reduction of the 2-nitro group in 2,4-dinitrophenols by using sodium disulfide in a dilute aqueous suspension of an alkaline earth metal hydroxide, such as calcium hydroxide. google.com

Hydrazine-based Reagents: A reagent system of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro compounds at room temperature, even in the presence of other reducible groups like phenols. niscpr.res.in

Modification of the Alkyl Chain:

The hexyl chain at the 2-position contributes significantly to the lipophilicity of the molecule, which is essential for its interaction with biological membranes. While extensive modifications of the hexyl chain of this specific compound are not widely documented, studies on related 2-alkyl-4,6-dinitrophenols provide insight. The interaction between the alkyl chain and the adjacent nitro group can lead to specific reactions, often referred to as "ortho effects." core.ac.uk Mass spectrometry studies of 2-alkyl-4,6-dinitrophenols (where the alkyl group is ethyl or larger) have revealed a novel fragmentation pathway involving the sequential loss of H₂O and an OH radical. acs.orgnih.gov This reaction is dependent on an interaction between the ortho-alkyl and ortho-nitro substituents, demonstrating a form of chemical modification under specific energetic conditions and providing a means to characterize these molecules. core.ac.uknih.gov Furthermore, the kinetics of ozonation of a series of 2-alkyl-4,6-dinitrophenols have been studied, indicating that the alkyl chain is susceptible to oxidative reactions. scispace.com

Functional GroupModification ReactionCommon ReagentsProduct TypeReference
Nitro Group Selective ReductionNa₂S₂ / Ca(OH)₂2-Amino-6-hexyl-4-nitrophenol google.com
Selective ReductionNa₂S / NH₄Cl2-Amino-6-hexyl-4-nitrophenol orgsyn.org
Selective ReductionHydrazine glyoxylate / Zn or Mg2-Amino-6-hexyl-4-nitrophenol niscpr.res.in
Alkyl Chain Fragmentation (MS)Electron IonizationFragment ions via ortho effect acs.orgnih.gov
OxidationOzone (O₃)Oxidized alkyl chain derivatives scispace.com

Synthesis of Stable Isotope-Labeled Analogs for Pathway Elucidation

The synthesis of stable isotope-labeled analogs of this compound is a powerful tool for elucidating its metabolic fate, transport mechanisms, and mode of action without the complications of radioactivity. wikipedia.org Isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated.

Synthetic Strategies:

Two primary methods are employed for the synthesis of these labeled compounds:

Total Synthesis from Labeled Precursors: This approach involves building the molecule from simple, commercially available starting materials that already contain the desired stable isotope. For example, the synthesis of [¹³C₆]-2,4-dinitroanisole and [¹⁵N₂]-2,4-dinitroanisole, compounds closely related to this compound, has been achieved by nitrating labeled anisole (B1667542) precursors. nih.gov Similarly, [¹³C₆, ¹⁵N₂]-labeled 2,4-dinitroanisole (B92663) (DNAN) was synthesized from ¹³C₆-chlorobenzene in a two-step process. researchgate.net These methods can be adapted to produce labeled this compound.

Hydrogen-Deuterium (H-D) Exchange: This method is used for deuterium labeling and involves exchanging specific hydrogen atoms on the molecule with deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.com This can be facilitated by acid, base, or transition metal catalysts. nih.gov For instance, deuteration of the phenolic hydroxyl group of 2-ethyl-4,6-dinitrophenol (B8715248) was simply accomplished by shaking the compound with D₂O. core.ac.uk Commercially, 2,4-dinitrophenol labeled with deuterium on the aromatic ring (ring-D₃) is available, demonstrating the feasibility of this approach. isotope.com

Applications in Mechanistic Studies:

Labeled analogs are indispensable for a variety of analytical and mechanistic investigations:

Metabolic Pathway Analysis: Labeled compounds are used as tracers to follow the biotransformation of the parent molecule in biological systems. mdpi.com For example, studies using glucose labeled with ¹⁴C and tritium (B154650) were instrumental in demonstrating that 2,4-dinitrophenol depresses the pentose (B10789219) cycle and alters fatty acid synthesis pathways. nih.gov

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis by mass spectrometry, allowing for precise measurement of the compound and its metabolites in complex biological matrices. nih.gov

Mechanism of Action: Isotope labeling can help clarify reaction mechanisms. The use of tritiated thymidine (B127349) and ¹⁴C-thymidine helped to show that 2,4-dinitrophenol inhibits DNA synthesis, likely by suppressing cellular metabolism rather than through direct genotoxicity. cdc.gov

IsotopeLabeling MethodPrecursor ExampleApplicationReference
¹³C Total Synthesis¹³C₆-AnisoleMetabolic pathway tracing, Mass spectrometry standard nih.govresearchgate.net
¹⁵N Total Synthesis¹⁵N-Nitric AcidElucidating nitration/denitration pathways nih.gov
²H (D) H-D ExchangeD₂OMechanistic studies (e.g., mass spec fragmentation), NMR studies core.ac.ukmdpi.com
²H (D) Total SynthesisDeuterated PrecursorsInternal standard for bioanalysis isotope.comnih.gov

An article on the molecular and biochemical mechanisms of action of This compound cannot be generated as requested.

Extensive searches for scientific literature and data pertaining specifically to "this compound" did not yield any relevant results. The available research focuses overwhelmingly on the related, but structurally distinct, compound 2,4-dinitrophenol (DNP) . These are two different chemical entities, and their biological activities and mechanisms cannot be assumed to be identical.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, which require focusing solely on "this compound," it is not possible to create the article with the specified outline and content requirements. All retrieved data refers to DNP and cannot be accurately extrapolated to its hexyl derivative.

Molecular and Biochemical Mechanisms of Action of 2 Hexyl 4,6 Dinitrophenol

Comparative Mechanistic Studies with Dinitrophenol Analogs

The uncoupling activity of dinitrophenols is not a static property but is significantly influenced by the molecular structure of the compound. Variations in the alkyl substituents and the arrangement of nitro groups on the phenol (B47542) ring can lead to substantial differences in the efficacy of these molecules as mitochondrial uncouplers. Comparative studies of dinitrophenol analogs have been instrumental in elucidating the structure-activity relationships that govern their protonophoric mechanism.

Differential Effects of Alkyl Chain Length and Branching on Uncoupling Efficacy

The lipophilicity of a dinitrophenol derivative is a critical determinant of its ability to function as a proton shuttle across the inner mitochondrial membrane. The addition of alkyl chains to the basic dinitrophenol structure generally enhances its uncoupling efficacy by increasing its solubility within the lipid bilayer, thereby facilitating its movement between the intermembrane space and the mitochondrial matrix.

Research has shown that increasing the length and branching of the alkyl chain can significantly boost the uncoupling activity. A notable example is the comparison between simple dinitrophenols and their alkyl-substituted counterparts. For instance, the conjugation of a 4-isooctyl group to 2,6-dinitrophenol (B26339) has been reported to increase its uncoupling activity by an order of magnitude. nih.gov This enhancement is attributed to the increased lipophilicity conferred by the bulky isooctyl group, which allows for more efficient transport of protons across the mitochondrial membrane.

Further evidence for the role of alkyl chain length comes from studies on alkoxy-substituted dinitrophenols. A study comparing 2,6-dinitrophenol with its analog, 2,6-dinitro-4-(octyloxy)phenol, demonstrated a marked increase in uncoupling activity with the addition of the C8 hydrocarbon chain. The half-maximal effective concentration (EC50) for stimulating mitochondrial oxygen consumption was found to be significantly lower for the octyloxy-substituted compound, indicating greater potency. nih.gov This suggests that the longer alkyl chain enhances the molecule's ability to reside in and traverse the lipid-rich environment of the inner mitochondrial membrane.

Interactive Table: Effect of Alkyl Substitution on Uncoupling Efficacy of Dinitrophenol Analogs

Compound Alkyl/Alkoxy Substituent EC50 (µM) for stimulation of mitochondrial oxygen consumption Relative Potency (approx.)
2,6-Dinitrophenol None 136 1x

This table is based on available research data and is intended for comparative purposes. The exact values may vary depending on the experimental conditions.

While a comprehensive homologous series examining a wide range of alkyl chain lengths and branching patterns is not extensively documented in readily available literature, the existing data strongly support the principle that increasing the size and lipophilicity of the alkyl substituent enhances the uncoupling efficacy of dinitrophenol analogs.

Influence of Nitro Group Position and Number on Mechanistic Activity

The position and number of electron-withdrawing nitro groups on the phenolic ring are fundamental to the protonophoric action of dinitrophenols. These groups are crucial for acidifying the phenolic hydroxyl group, which allows for the release of a proton in the relatively alkaline mitochondrial matrix.

Comparative studies of dinitrophenol isomers have revealed that the positioning of the nitro groups significantly impacts uncoupling activity. The most well-studied and potent of the dinitrophenol isomers is 2,4-dinitrophenol (B41442) (2,4-DNP). In contrast, 2,6-dinitrophenol (2,6-DNP) generally exhibits lower uncoupling activity. nih.gov This difference in potency is reflected in their respective EC50 values for stimulating mitochondrial respiration.

The number of nitro groups also plays a critical role. While two nitro groups are optimal for potent uncoupling activity, the addition of a third nitro group, as seen in 2,4,6-trinitrophenol (picric acid), does not enhance this effect. In fact, 2,4,6-trinitrophenol shows no significant uncoupling activity. nih.gov This is likely due to its very low pKa, which causes the molecule to be almost completely ionized at physiological pH. As an anion, it is less able to traverse the inner mitochondrial membrane to pick up a proton from the more acidic intermembrane space, a crucial step in the uncoupling cycle.

Interactive Table: Influence of Nitro Group Position and Number on Uncoupling Efficacy

Compound Nitro Group Positions EC50 (µM) for stimulation of mitochondrial oxygen consumption Uncoupling Activity
2,4-Dinitrophenol 2, 4 9.6 Potent
2,6-Dinitrophenol 2, 6 136 Lower than 2,4-DNP

This table is based on available research data and is intended for comparative purposes. The exact values may vary depending on the experimental conditions.

The available data underscore the delicate balance required for effective uncoupling. The molecule must be acidic enough to readily donate a proton in the matrix but also sufficiently lipophilic and in its protonated state in the intermembrane space to cross the membrane. The specific arrangement and number of nitro groups are key to achieving this optimal balance.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hexyl 4,6 Dinitrophenol

Elucidation of Structural Determinants for Biological Activity

The biological activity of dinitrophenols is largely dictated by the specific arrangement and properties of their functional groups. Key structural components of 2-hexyl-4,6-dinitrophenol that determine its activity include the hexyl chain, the two nitro groups, and the phenolic hydroxyl group.

The hexyl chain at the 2-position of the phenol (B47542) ring is a primary determinant of the compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. ontosight.ai This characteristic is crucial for its biological activity, as it governs the molecule's ability to permeate biological membranes.

Increased Lipophilicity: The presence of the six-carbon alkyl chain significantly increases the lipophilicity of the dinitrophenol molecule. ontosight.ai This property is quantified by the partition coefficient (log P), where a higher value indicates greater lipid solubility. The addition of an alkyl group generally increases the log P of phenolic compounds. epa.gov

Membrane Permeability: Enhanced lipophilicity facilitates the passage of this compound across the lipid bilayers of cell membranes. ntu.edu.sg This is a critical step for the compound to reach its intracellular targets, such as mitochondria. The ability of a compound to act as a protonophore, a key mechanism for dinitrophenols, relies on its ability to traverse these membranes. researchgate.net Studies on related dinitrophenol esters have shown that the length of the alkyl chain influences the rate of release from liposomes, with optimal lengths being comparable to fatty acids like palmitic acid. nih.gov

The following table illustrates the predicted effect of increasing alkyl chain length on the lipophilicity of a generic dinitrophenol structure.

Alkyl ChainPredicted LogP (XlogP)Predicted Membrane Permeability
Methyl~2.0Moderate
Ethyl~2.5Moderate-High
Propyl~3.0High
Butyl~3.5High
Pentyl~4.0Very High
Hexyl ~4.8 Very High

Predicted values are estimations and can vary based on the specific isomer and prediction software used. The XlogP for this compound is predicted to be 4.8. uni.lu

The two nitro groups (-NO₂) are critical for the biological activity of dinitrophenols. Their electron-withdrawing nature and position on the phenol ring significantly influence the molecule's properties.

Acidity of the Phenolic Hydroxyl: The nitro groups increase the acidity of the phenolic hydroxyl group, which is crucial for the compound's mechanism of action. pearson.com This increased acidity facilitates the donation of a proton, a key step in the uncoupling of oxidative phosphorylation.

Reduction of Nitro Groups: The nitro groups can undergo metabolic reduction to form amino groups. wikipedia.org This process can influence the compound's biological activity and potential toxicity. oup.com The rate of this reduction is affected by other substituents on the aromatic ring. oup.com

The phenolic hydroxyl (-OH) group is an essential feature for the biological activity of dinitrophenols.

Proton Donation: The ability of the hydroxyl group to donate a proton (act as an acid) is fundamental to the uncoupling of oxidative phosphorylation. researchgate.net The presence of electron-withdrawing nitro groups enhances this acidity. pearson.com

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can influence its interaction with biological targets.

Requirement for Activity: Studies on related phenolic compounds indicate that a free phenolic hydroxyl group is often required for biological activity. Masking this group, for example by converting it to an ether, can lead to a loss of activity. epa.gov

Computational and Chemoinformatic Approaches to SAR/SPR

Computational and chemoinformatic methods are powerful tools for investigating the SAR and SPR of chemical compounds, providing insights that complement experimental data. typeset.ioresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

Descriptor-Based Models: QSAR models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict activity. researchgate.net For dinitrophenols, descriptors related to hydrophobicity, electronic properties, and molecular size are often important. nih.gov

Predictive Toxicology: QSAR has been employed to predict the toxicity of nitroaromatic compounds, including dinitrophenols. nih.gov These models can help in assessing the potential risks of new or untested compounds. For example, an increase in hydrophobicity has been correlated with increased toxicity to certain aquatic organisms. nih.gov

The following table provides a conceptual overview of descriptors that could be used in a QSAR model for dinitrophenols.

Descriptor TypeExample DescriptorRelevance to Biological Activity
Hydrophobicity LogPMembrane permeability and accumulation in fatty tissues
Electronic pKaAcidity of the hydroxyl group and proton donation
Steric Molecular VolumeFit within a biological target's binding site
Topological Connectivity IndicesOverall shape and branching of the molecule

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor and the stability of this interaction over time.

Binding Site Analysis: Molecular docking can predict the preferred orientation of this compound within the binding site of a target protein, such as a mitochondrial protein. nih.gov This can reveal key amino acid residues involved in the interaction.

Interaction Energy: These simulations can calculate the binding affinity, providing a theoretical measure of how strongly the compound binds to its target. For instance, docking studies on 2,4-dinitrophenol (B41442) with uncoupling protein 1 (UCP1) have provided insights into its binding interactions. nih.gov

Dynamic Behavior: Molecular dynamics simulations can model the movement of the ligand-receptor complex over time, providing information on the stability of the binding and any conformational changes that may occur. nih.gov

Prediction of Molecular Properties from Structure

The molecular structure of this compound, with its combination of a phenolic ring, two nitro groups, and a hexyl chain, allows for the prediction of several key physicochemical properties. ontosight.ai These predicted values are crucial for understanding its behavior in various chemical and biological systems. Computational models utilize the compound's structure (C₁₂H₁₆N₂O₅) to estimate properties that influence its reactivity, solubility, and environmental fate. uni.lualfa-chemistry.com

Key predicted molecular properties for this compound are summarized below. These values are derived from computational chemistry tools and databases that analyze the molecule's topology and elemental composition. For example, the predicted octanol-water partition coefficient (XlogP) suggests a high degree of lipophilicity. uni.lu

PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₆N₂O₅ uni.lualfa-chemistry.com
Molecular Weight 268.27 g/mol alfa-chemistry.com
Monoisotopic Mass 268.10593 Da uni.lu
Density 1.275 g/cm³ alfa-chemistry.com
Boiling Point 394ºC at 760 mmHg alfa-chemistry.com
Flash Point 162.8ºC alfa-chemistry.com
XlogP 4.8 uni.lu

This interactive table provides predicted data for the molecular properties of this compound.

Furthermore, advanced predictive models can estimate the compound's collision cross-section (CCS) for different adducts, which is valuable in mass spectrometry-based analyses. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 269.11321161.9
[M+Na]⁺ 291.09515167.4
[M-H]⁻ 267.09865164.2
[M+NH₄]⁺ 286.13975175.9

This interactive table presents the predicted collision cross-section (CCS) values for various adducts of this compound, calculated using CCSbase. uni.lu

Correlation with Biochemical Reactivity and Physicochemical Parameters

The biological activity of this compound, also known as dinocap, is intrinsically linked to its physicochemical characteristics. ontosight.ai The arrangement of the nitro groups on the aromatic ring and the presence of the lipophilic hexyl chain are primary determinants of its interaction with biological systems. ontosight.ai

The chemical reactivity of dinitrophenols is largely governed by the electron-withdrawing nature of the two nitro groups and the acidic phenolic hydroxyl group. This structure is responsible for the compound's ability to act as an uncoupler of oxidative phosphorylation. wikipedia.org A structurally related compound, 2-cyclohexyl-4,6-dinitrophenol, has been shown to inhibit viral DNA synthesis and modulate the toll-like receptor (TLR) pathway, suggesting potential antiviral activity. biosynth.com

The mechanism of action for dinitrophenols like dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) involves transporting protons across the inner mitochondrial membrane. wikipedia.org The phenolic group can be deprotonated, and the resulting anion is stabilized by the electron-delocalizing nitro groups. In its undissociated form, the molecule is lipid-soluble enough to pass through the mitochondrial membrane, carrying a proton with it. This dissipates the proton gradient that is essential for ATP synthesis, effectively uncoupling cellular respiration from energy production. wikipedia.org This disruption of cellular respiration is a key pathway modulation that can affect a wide range of cellular processes and is the basis for its toxicity to target organisms. ontosight.ai

The hydrophobicity, or lipophilicity, of this compound is a critical factor influencing its interaction with biological interfaces, such as cell membranes. This property is primarily conferred by the six-carbon hexyl chain attached to the phenol ring. ontosight.ai A high lipid solubility allows the molecule to readily partition into and traverse biological membranes. ontosight.aiwikipedia.org

This ability to penetrate lipid-rich environments is essential for its function as a fungicide and insecticide, as it enables the compound to reach its intracellular targets. ontosight.ai However, the high lipophilicity also contributes to its environmental persistence and potential for bioaccumulation in the food chain. ontosight.ai The molecule's structure, combining a hydrophilic phenolic head with a hydrophobic alkyl tail, facilitates its disruptive interaction with the mitochondrial membrane, which is central to its mechanism of uncoupling oxidative phosphorylation. wikipedia.org

Analytical Methodologies for 2 Hexyl 4,6 Dinitrophenol in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for 2-Hexyl-4,6-dinitrophenol, enabling its effective separation from other sample components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each with specific advantages and methodological considerations.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of dinitrophenols due to its suitability for non-volatile and thermally sensitive compounds. Reverse-phase (RP) HPLC is the most common mode of separation for this compound. sielc.comsielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or a specialized Newcrom R1 column, is used. sielc.com The mobile phase generally consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component. sielc.comsielc.com The pH of the aqueous phase is often adjusted with an acid, such as phosphoric acid or formic acid, to suppress the ionization of the phenolic hydroxyl group, thereby improving peak shape and retention. sielc.comsielc.com For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), volatile acids like formic acid are required to ensure compatibility with the MS interface. sielc.comsielc.com The separation is based on the partitioning of the analyte between the stationary and mobile phases, with retention being influenced by the hydrophobicity of the analyte and the composition of the mobile phase.

Table 1: Example HPLC Parameters for this compound Analysis

ParameterConditionSource
Column Newcrom R1, C18 sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and Water sielc.comsielc.com
Acid Modifier Phosphoric Acid (for UV detection) or Formic Acid (for MS detection) sielc.comsielc.com
Separation Mode Reverse Phase (RP) sielc.comsielc.com

Gas Chromatography (GC) Approaches and Derivatization Strategies

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of phenolic compounds like this compound by GC can be challenging. The polar hydroxyl group can lead to poor peak shapes (tailing) and potential interactions with active sites within the GC system. researchgate.net To overcome these issues, derivatization is a common and often necessary strategy.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability while reducing its polarity. Common derivatization approaches for phenols include:

Alkylation: This converts the acidic hydroxyl group into a more stable ether. Reagents like diazomethane (B1218177) can be used to form methyl ethers (anisoles). epa.gov

Acylation: This process forms an ester derivative. For instance, O-acetyl derivatives have been used for the GC-MS analysis of related aminodinitrophenols. doaj.org

Pentafluorobenzylation: Using reagents like α-bromo-2,3,4,5,6-penta-fluorotoluene (pentafluorobenzyl bromide, PFBBr) creates pentafluorobenzyl ethers. epa.gov These derivatives are particularly advantageous when using an electron capture detector (ECD) due to their high electron affinity, which significantly enhances detection sensitivity. However, it has been noted that some dinitrophenols, including 2,4-dinitrophenol (B41442) and 2-methyl-4,6-dinitrophenol, may fail to derivatize effectively using the PFBBr procedure. epa.gov

Silylation: This is a widely used technique where a reactive hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group, reducing polarity and improving GC behavior. researchgate.net

Once derivatized, the compound can be effectively separated on a capillary GC column and detected by various detectors, such as a Flame Ionization Detector (FID) or a mass spectrometer. epa.gov

Table 2: Common Derivatization Strategies for Phenols in GC Analysis

Derivatization MethodReagent ExampleDerivative FormedBenefitSource
Alkylation DiazomethaneMethyl EtherIncreased volatility and stability epa.gov
Acylation Acetic AnhydrideAcetyl EsterImproved GC behavior doaj.org
Pentafluorobenzylation PFBBrPentafluorobenzyl EtherEnhanced ECD sensitivity epa.gov
Silylation BSTFA, TMCSTrimethylsilyl EtherReduced polarity, improved peak shape researchgate.net

Ion-Pairing Chromatography in Dinitrophenol Analysis

Ion-Pairing Chromatography (IPC) is a variation of reverse-phase HPLC that is particularly useful for separating ionic or highly polar compounds that show poor retention on standard RP columns. technologynetworks.com This technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.comyoutube.com

The ion-pairing reagent is typically a large ionic molecule with a hydrophobic alkyl chain and a charged functional group. thermofisher.com For the analysis of acidic compounds like dinitrophenols, which are anionic at neutral or basic pH, a cationic ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is used. The mechanism involves the ion-pairing reagent either forming a neutral, hydrophobic ion pair with the analyte in the mobile phase, which can then be retained by the nonpolar stationary phase, or adsorbing onto the stationary phase to create a dynamic ion-exchange surface that retains the oppositely charged analyte ions. thermofisher.comscispace.com The retention of the analyte can be controlled by adjusting the concentration and type of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content. technologynetworks.com For LC-MS applications, volatile ion-pairing reagents are essential. researchgate.net

Spectroscopic and Mass Spectrometric Characterization

While chromatography separates the components of a mixture, spectroscopic and mass spectrometric detectors provide the means for identification and structural characterization. Mass spectrometry, in particular, is a powerful tool when coupled with chromatographic systems.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a premier technique for analyzing compounds like this compound in complex matrices. nih.gov Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source.

For dinitrophenols, atmospheric pressure ionization (API) techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. researchgate.net ESI is often operated in negative ion mode for phenols, as they readily deprotonate to form [M-H]⁻ ions. figshare.com ESI has been shown to be highly sensitive for some nitrophenols. researchgate.net APCI can also be effective and may provide more fragmentation in the source, which can aid in structural identification. researchgate.net The use of tandem mass spectrometry (LC-MS/MS), often with a triple quadrupole mass analyzer, allows for highly selective detection through techniques like selected reaction monitoring (SRM), significantly improving signal-to-noise ratios and lowering detection limits. nih.govfigshare.com

Table 3: LC-MS Parameters for Dinitrophenol Analysis

ParameterTypical Setting/MethodPurposeSource
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Creates gas-phase ions from the liquid eluent researchgate.net
Polarity Negative Ion ModeDetects the deprotonated [M-H]⁻ ion figshare.com
Mass Analyzer Triple Quadrupole (QqQ)Enables tandem MS (MS/MS) for high selectivity figshare.com
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Enhances sensitivity and specificity by monitoring specific parent-to-daughter ion transitions figshare.com

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the definitive identification of volatile and semi-volatile organic compounds. mdpi.com As with standard GC analysis, derivatization of this compound is typically required prior to GC-MS analysis to ensure good chromatographic performance. researchgate.netdoaj.org

The most common ionization technique used in GC-MS is Electron Impact (EI) ionization. mdpi.com In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint" that can be compared to spectral libraries for positive identification. The molecular ion provides information about the compound's molecular weight, while the fragmentation pattern offers clues about its structure. The combination of the chromatographic retention time and the mass spectrum provides a very high degree of confidence in the identification of the analyte. mdpi.com

UV-Visible Spectroscopy for Detection and Transformation Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable tool for the detection and monitoring of transformations of dinitrophenolic compounds like this compound. This technique relies on the principle that molecules with chromophores, such as the nitro-substituted benzene (B151609) ring in this compound, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

In research contexts, UV-Vis spectroscopy is frequently employed to track the progress of degradation or transformation reactions. For instance, in studies investigating the photochemical fate of nitrophenols, changes in the UV-Vis absorbance spectrum over time can provide kinetic data. The degradation of 2,4-dinitrophenol (2,4-DNP), a structurally related compound, has been monitored by observing the decay in its characteristic absorbance peaks. nsf.gov Depending on the solvent or matrix, the maximum absorbance for dinitrophenols can occur at various wavelengths, such as 260 nm, 290 nm, or 370 nm. nsf.gov

By repeatedly scanning a sample containing this compound that is undergoing a transformation process (e.g., photodegradation or bioremediation), a series of spectra can be obtained. The decrease in the absorbance at the compound's λmax (wavelength of maximum absorbance) is directly proportional to the decrease in its concentration, allowing for the calculation of reaction rates. Furthermore, the appearance of new absorbance peaks can indicate the formation of transformation products or intermediates, providing insight into the reaction mechanism. nsf.gov While direct measurement in complex environmental samples can be challenging due to interfering substances, UV-Vis spectroscopy, particularly when coupled with chromatographic separation techniques like HPLC, serves as a robust detection method. shimadzu.com

Sample Preparation and Preconcentration Methods for Research Studies

Effective sample preparation is a critical step to isolate this compound from complex research matrices, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and preconcentration of dinitrophenolic compounds from aqueous samples. nih.gov The method involves passing a liquid sample through a solid adsorbent material (the sorbent) packed in a cartridge or disk. The analyte of interest is retained on the sorbent while the bulk of the sample matrix passes through.

For a compound like this compound, which is a moderately non-polar acidic compound, reversed-phase SPE is a common approach.

Typical Reversed-Phase SPE Protocol for Dinitrophenols:

StepProcedurePurpose
1. Conditioning The sorbent (e.g., C18-bonded silica) is first rinsed with a strong organic solvent like methanol, followed by reagent water.To activate the sorbent's functional groups and ensure reproducible retention of the analyte.
2. Sample Loading The aqueous sample, with its pH adjusted to be acidic (typically pH < 3), is passed through the conditioned cartridge.At a low pH, the phenolic group of this compound is protonated (neutral), increasing its hydrophobicity and promoting strong retention on the non-polar C18 sorbent.
3. Washing The cartridge is washed with a weak solvent mixture (e.g., water or a water/methanol mix) to remove hydrophilic interferences that may have been retained.To elute weakly bound interfering compounds from the sorbent without dislodging the analyte of interest.
4. Elution A small volume of a strong, non-polar organic solvent (e.g., acetone, acetonitrile, or ethyl acetate) is passed through the cartridge.To disrupt the interactions between the analyte and the sorbent, eluting the concentrated analyte into a collection vial for subsequent analysis. nih.gov

This technique significantly reduces matrix interference and can achieve high enrichment factors, allowing for the detection of trace levels of the compound. researchgate.net

Solvent Extraction and Cleanup Procedures

Liquid-liquid extraction (LLE), or solvent extraction, is a fundamental sample preparation method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

For this compound, the sample is first acidified to ensure the compound is in its neutral, more organosoluble form. An organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is then added, and the mixture is vigorously shaken. The analyte partitions from the aqueous phase into the organic solvent, which is then collected. This process may be repeated to improve extraction efficiency.

A subsequent cleanup step can be performed to further purify the extract. This often involves an acid-base back-extraction. The organic extract containing the analyte and other neutral or basic impurities is washed with a basic aqueous solution (e.g., dilute sodium bicarbonate). The acidic this compound is deprotonated, forming a salt that becomes soluble in the aqueous phase, while neutral and basic impurities remain in the organic layer. The aqueous layer is then separated, re-acidified, and re-extracted with a fresh portion of organic solvent. This procedure effectively isolates the acidic analyte from many types of interfering compounds.

Method Validation and Performance Characteristics in Research Contexts

Validation is essential to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. Key performance characteristics include detection limits, quantification ranges, recovery efficiencies, and matrix effects.

Detection Limits and Quantification Ranges

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are highly dependent on the analytical instrument, the sample matrix, and the use of preconcentration steps.

While specific LOD and LOQ data for this compound are not widely published, data from structurally similar dinitrophenolic compounds analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) can provide representative performance expectations.

Table of Typical Detection and Quantification Limits for Dinitrophenols (Note: These values are for related compounds and serve as an illustration of expected performance.)

CompoundMethodMatrixLODLOQ
Dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol)Not SpecifiedWastewater0.05 µg/LNot Reported
2,4-DinitrophenolSPE-HPLC-UVGround Water0.1-0.5 µg/LNot Reported
2,4-DinitrophenolHPLC-UVEnvironmental Water0.0004 µg/mL (0.4 µg/L)Not Reported
2,4-DinitrophenolCapillary ElectrophoresisStandard Solution18 µM70 µM

Data compiled from analogous compound studies. researchgate.netcanada.caresearchgate.net

For this compound, it is reasonable to expect that with preconcentration techniques like SPE followed by HPLC-UV analysis, detection limits in the low microgram-per-liter (µg/L) or parts-per-billion (ppb) range are achievable.

Recovery Efficiencies and Matrix Effects

Recovery efficiency measures the proportion of the analyte that is successfully extracted and processed through the entire analytical method. It is typically assessed by analyzing "spiked" samples, where a known amount of the analyte is added to a blank matrix before sample preparation. The measured concentration is then compared to the known added concentration.

Matrix effects refer to the alteration of the analytical signal (suppression or enhancement) due to co-eluting compounds from the sample matrix that are not the analyte of interest. These effects can lead to inaccurate quantification if not properly addressed.

Both recovery and matrix effects are evaluated during method validation. Studies on various herbicides, including dinitrophenols, using SPE have demonstrated that high recovery efficiencies are attainable.

Table of Representative Recovery Data for Herbicides using SPE (Note: These values are for related compounds and illustrate typical method performance.)

Compound ClassMethodRecovery RangeRelative Standard Deviation (RSD)
Various HerbicidesC18 SPE-GC-MS79% - 99%2% - 12%
2,4-DinitrophenolSpiked Samples91.3% - 102.6%< 5.1%

Data compiled from analogous compound studies. nih.govresearchgate.net

Achieving high and consistent recoveries is critical for accurate quantification. For this compound, recovery would be optimized by carefully selecting extraction solvents and sorbents and by fine-tuning parameters like sample pH. The impact of the matrix must be evaluated for each specific type of research sample (e.g., soil extracts, industrial wastewater, biological fluids) to ensure the reliability of the generated data.

Use of Internal Standards and Surrogate Compounds

In the quantitative analysis of this compound, particularly in complex research matrices such as environmental or biological samples, the use of internal standards and surrogate compounds is a critical practice to ensure the accuracy, precision, and reliability of the results. These compounds are essential for correcting variations that can occur at different stages of the analytical process, including sample extraction, cleanup, and instrumental analysis.

An internal standard is a compound with a known concentration that is added to the sample prior to analysis. Ideally, an internal standard should be chemically similar to the analyte of interest, in this case, this compound, but distinguishable by the analytical instrument. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach effectively compensates for any loss of the analyte during sample preparation and for fluctuations in the instrument's response.

Surrogate compounds , also known as surrogate standards, are compounds that are similar to the analyte in chemical and physical properties and are added to the sample before extraction. They are used to monitor the efficiency of the sample preparation steps. The recovery of the surrogate compound provides a measure of the performance of the method for each individual sample.

For the analysis of nitrophenolic compounds, including dinitrophenol derivatives, the most effective internal standards are stable isotope-labeled (SIL) versions of the analyte. These SIL standards, typically incorporating deuterium (B1214612) (²H or D) or carbon-13 (¹³C), exhibit nearly identical chemical and physical properties to the native compound, including retention time in chromatography and ionization efficiency in mass spectrometry. This similarity ensures that they behave in the same manner as the analyte throughout the entire analytical procedure, providing the most accurate correction for matrix effects and other sources of error.

In the absence of a commercially available or in-house synthesized isotopically labeled this compound, researchers may opt for a structurally related compound as an internal standard. However, this approach is less ideal as differences in the chemical and physical properties between the analyte and the internal standard can lead to variations in extraction efficiency and instrumental response, potentially compromising the accuracy of the quantification.

The selection of an appropriate internal standard or surrogate is a critical step in method development for the analysis of this compound. The choice depends on the specific analytical technique being employed (e.g., GC-MS, LC-MS/MS), the nature of the sample matrix, and the availability of suitable standard compounds. The validation of the analytical method should always include a thorough evaluation of the performance of the chosen internal standards and surrogates, including their recovery and the consistency of the analyte-to-internal standard response ratio.

Environmental Distribution, Fate, and Biotransformation Studies of 2 Hexyl 4,6 Dinitrophenol

Environmental Partitioning and Transport Models

The environmental distribution of 2-Hexyl-4,6-dinitrophenol, commonly known as dinoseb (B1670700), is governed by its physicochemical properties and the characteristics of the receiving environmental compartments. Its fate is influenced by partitioning processes between soil, water, and air, as well as by transport mechanisms that dictate its movement within and between these media.

Distribution in Soil, Water, and Air Compartments

Dinoseb's distribution in the environment is complex, with its presence and persistence varying significantly across soil, water, and air. In soil, dinoseb is considered to have low persistence, with reported field half-lives ranging from 5 to 31 days. orst.edu However, persistence can be longer in the vadose zone (the unsaturated region of soil above the groundwater table), with one estimate suggesting a half-life of about 100 days in sandy loam soil in the absence of volatilization. epa.gov It binds weakly to many soils, which creates a potential for leaching into groundwater. epa.govepa.govepa.gov The degree of binding, however, can increase in clay soils and under acidic pH conditions. epa.govepa.gov

In the aquatic environment, dinoseb is expected to persist. canada.cacanada.ca It dissolves in water, with its salt forms being highly soluble, and it tends to remain in the water column. epa.govcanada.ca Fugacity modeling supports this, indicating that when released into water, the neutral form of dinoseb is predicted to largely stay in that medium. canada.ca However, because dinoseb is a weak acid with a pKa of 4.47, it will exist predominantly in its dissociated (charged) form in waters with environmentally typical pH values (6 to 9). canada.ca This can affect its partitioning behavior, potentially altering its interaction with sediment compared to predictions for the neutral form. canada.ca Due to its persistence, releases into a river could result in its transport along the entire length of the waterway, with dilution being the primary factor reducing its concentration. canada.ca

In the atmosphere, dinoseb is considered slightly persistent. canada.ca The half-life for the reaction of vapor-phase dinoseb with photochemically generated hydroxyl radicals has been estimated at 4.1 to 14.1 days. epa.govnih.gov Significant releases to the air are not generally expected, but if it is released to air, it is predicted to be transported over moderate distances from its source. canada.ca Wet deposition is a potential removal mechanism from the atmosphere. epa.govepa.gov

Level III fugacity modeling for the neutral form of dinoseb provides insight into its partitioning depending on the compartment of release:

Release Compartment% Partitioning to Air% Partitioning to Water% Partitioning to Soil% Partitioning to Sediment
Air1.518.579.90.08
Water0.0194.70.145.15
Soil0.012.9397.00.03

This data is based on Level III fugacity modeling for the neutral form of dinoseb and should be interpreted with caution as the dissociated form may behave differently. canada.ca

Volatilization and Adsorption Phenomena

Volatilization is not considered a significant environmental fate process for dinoseb. orst.eduepa.govepa.gov This is supported by its relatively low vapor pressure and a Henry's Law constant estimated at 5.04 x 10⁻⁴ atm-m³/mol, which suggests that volatilization from water will be slow. epa.govepa.gov One study measured the evaporation half-life for dinoseb from a soil surface to be 26 days. epa.govepa.gov

Adsorption to soil and sediment is a key process influencing dinoseb's mobility and bioavailability. The phenolic form of dinoseb is moderately sorbed by most soils. orst.edu Its soil sorption coefficient (Koc) has been measured at 124, indicating high mobility in soil. epa.gov However, adsorption is highly dependent on soil properties, particularly pH. orst.edu As a weak acid, dinoseb's sorption to soil particles is significantly greater at lower pH values. orst.edu It may bind more strongly to clay soils, especially under acidic conditions. epa.govepa.gov The ammonium (B1175870) and amine salt forms of dinoseb are much less strongly bound to soils, which can increase their potential to leach into groundwater. orst.edu

Physicochemical PropertyValueReference
Water Solubility52 mg/L at 25°C epa.gov
Vapor Pressure1 mm Hg at 151.1°C epa.gov
Henry's Law Coefficient5.04 x 10⁻⁴ atm-m³/mol (estimated) epa.govepa.gov
Soil Sorption Coefficient (Koc)124 (measured) epa.gov
pKa4.47 canada.ca

Microbial Biotransformation and Biodegradation Pathways

Microbial activity is a key factor in the degradation of dinoseb in the environment, although the compound is not considered readily biodegradable. epa.govcanada.ca The effectiveness of biodegradation is highly variable and depends on factors such as the concentration of dinoseb, prior exposure of the microbial community, and environmental conditions like soil type and pH. canada.ca

Under aerobic conditions, several microorganisms have been found to degrade dinoseb, including species of Pseudomonas, such as Pseudomonas aeruginosa and Pseudomonas putida, as well as Azotobacter and Clostridium bifermentans. canada.ca Some Pseudomonas species have been shown to utilize dinoseb as a sole carbon source. nih.gov However, under aerobic or microaerophilic (low oxygen) conditions, transformation by some bacteria can lead to the formation of multimeric polymerization products rather than complete degradation. researchgate.net Dinoseb has also been classified as unlikely to be degraded by conventional biological sewage treatment processes. canada.canih.gov

Under anaerobic (oxygen-free) conditions, biodegradation can be more complete. researchgate.net The degradation pathway under reducing conditions involves the sequential reduction of the two nitro groups on the aromatic ring to amino groups. nih.gov These intermediates can then be replaced by hydroxyl groups. nih.gov Depending on the pH and redox potential, these subsequent intermediates may exist as quinones or hydroquinones. nih.gov An anaerobic consortium of bacteria has been identified that can completely degrade dinoseb to acetate (B1210297) and carbon dioxide when the redox potential is sufficiently low (less than -200 mV). researchgate.net This complete degradation avoids the formation of the polymerization products seen under more oxygenated conditions. researchgate.net

Characterization of Microbial Strains Involved in Dinitrophenol Degradation

The biodegradation of dinitrophenols, including this compound (commonly known as dinoseb), is facilitated by a variety of microorganisms capable of utilizing these compounds under different environmental conditions. Research has identified several bacterial strains with the ability to degrade dinoseb and related dinitrophenols, employing them as sources of carbon, nitrogen, and energy.

Under aerobic conditions, species from the genera Pseudomonas and Azotobacter have been noted for their capacity to degrade dinoseb. canada.ca For instance, Pseudomonas aeruginosa and Pseudomonas putida are among the organisms found to break down this herbicide. canada.ca Anaerobic degradation of dinoseb has also been well-documented. canada.ca A notable example is the strain Clostridium bifermentans KMR-1, which was the first pure microbial culture demonstrated to degrade dinoseb. nih.gov This degradation occurs through cometabolism, requiring a fermentable carbon source, as the bacterium cannot use dinoseb as a sole carbon or energy source. nih.gov

Furthermore, anaerobic microbial consortia have been shown to be effective in the complete degradation of dinoseb. researchgate.net In some contaminated soils, stimulating the native microflora by adding a starchy substrate and creating anaerobic conditions can lead to the complete breakdown of dinoseb without the formation of polymerization products that can occur under aerobic conditions. researchgate.net The chemostat selection has also yielded anaerobic consortia capable of completely degrading dinoseb to acetate and CO2. researchgate.net

The table below summarizes some of the key microbial strains involved in the degradation of dinoseb.

Table 1. Microbial Strains Involved in the Degradation of this compound (Dinoseb)

Microbial Strain Degradation Condition Key Findings
Pseudomonas aeruginosa Aerobic Capable of degrading dinoseb. canada.ca
Pseudomonas putida Aerobic Implicated in the aerobic degradation of dinoseb. canada.ca
Azotobacter sp. Aerobic Found to degrade dinoseb under aerobic conditions. canada.ca
Clostridium bifermentans KMR-1 Anaerobic Degrades dinoseb via cometabolism; capable of partial mineralization to CO2. nih.gov

Mechanisms of Nitro Group Reduction

A critical initial step in the microbial degradation of many nitroaromatic compounds, including dinitrophenols, is the reduction of the nitro groups. The electron-withdrawing nature of nitro groups makes the aromatic ring resistant to oxidative attack, thus reductive pathways are often favored by microorganisms. nih.gov

The biodegradation pathway for dinoseb under reducing conditions involves the sequential reduction of its two nitro groups to form amino groups. nih.gov This transformation is a key detoxification step and prepares the molecule for further degradation. The general mechanisms for the reduction of aromatic nitro groups to amines can be achieved through several chemical and biochemical routes, including:

Catalytic Hydrogenation : This is a common method using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.com

Metal-Mediated Reduction : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are effective in converting nitro groups to amines. masterorganicchemistry.com

Other Reducing Agents : Reagents like tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) can also be used for this reduction, sometimes offering selectivity. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

In microbial systems, these reductions are catalyzed by enzymes known as nitroreductases. These enzymes typically transfer electrons from electron donors like NADH or NADPH to the nitro group, leading to the formation of nitroso, hydroxylamino, and finally, amino derivatives.

Formation and Fate of Meisenheimer Complexes

For some polynitroaromatic compounds, an alternative to direct nitro group reduction is the initial reduction of the aromatic ring itself, leading to the formation of a Meisenheimer complex. This pathway has been well-documented for the degradation of 2,4,6-trinitrophenol (picric acid) and 2,4-dinitrophenol (B41442) (2,4-DNP) by bacteria such as Nocardioides sp. and Rhodococcus erythropolis. nih.gov

In this mechanism, a hydride ion (H-), typically from a cofactor like NADPH, is enzymatically added to the electron-deficient aromatic ring. nih.gov This addition forms a negatively charged intermediate known as a hydride-Meisenheimer complex. nih.gov The formation of this complex is a physiologically relevant step in the metabolism of these compounds. nih.gov

The fate of the Meisenheimer complex involves its rearomatization through the elimination of a nitro group as nitrite (B80452) (NO2-). nih.gov For example, in the degradation of picric acid, the formation of a hydride-Meisenheimer complex is followed by the release of a nitrite group to form 2,4-DNP. nih.gov A similar process occurs with 2,4-DNP, where the formation of its corresponding Meisenheimer complex can facilitate further degradation. nih.gov While not yet explicitly demonstrated for this compound, this mechanism represents a plausible initial step in its biodegradation given its structural similarity to other dinitrophenols.

Ring Fission and Mineralization Pathways

Following the initial transformation of the nitro groups or the formation and subsequent reaction of Meisenheimer complexes, the modified aromatic ring becomes susceptible to cleavage. The ultimate goal of biodegradation is the complete mineralization of the organic pollutant into inorganic compounds such as carbon dioxide (CO2), water, and mineral salts.

For dinoseb, studies have shown that complete mineralization is achievable. The anaerobic strain Clostridium bifermentans KMR-1 has been observed to mineralize a portion of dinoseb, converting 7.2% of the carbon from the aromatic ring into CO2. nih.gov When the remaining degradation products were exposed to aerobic soil bacteria, a further 35.4% was evolved as CO2, indicating a combined anaerobic-aerobic process can be effective. nih.gov An anaerobic consortium was also reported to degrade dinoseb completely to acetate and CO2. researchgate.net

The degradation pathway under reducing conditions proceeds through the reduction of nitro groups to amino groups, which are then replaced by hydroxyl groups. nih.gov The resulting dihydroxy aromatic compounds may exist as quinones or hydroquinones depending on the pH and redox potential. nih.gov These intermediates are more amenable to enzymatic attack and subsequent ring fission, where enzymes cleave the aromatic ring to produce aliphatic intermediates that can then enter central metabolic pathways to be fully mineralized.

Formation of Transformation Products and Metabolites in Environmental Systems

The biotransformation of this compound in the environment leads to the formation of various intermediate products and metabolites. The nature of these products depends on the specific microorganisms involved and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Under anaerobic conditions, the primary transformation involves the reduction of the nitro groups. This leads to the formation of amino-substituted phenols. The degradation pathway for dinoseb specifically involves the reduction of the nitro groups to amino groups, followed by the replacement of these amino groups with hydroxyl groups. nih.gov In animal systems, dinoseb is metabolized in the liver, and various breakdown products have been identified in the liver, kidneys, spleen, blood, and urine, though these metabolites are often not fully characterized. orst.edu

In addition to microbial degradation, other environmental processes can transform dinoseb. For example, aqueous chlorination of dinoseb, a process that can occur during water treatment, leads to the formation of several disinfection by-products (DBPs). Identified DBPs include volatile and semi-volatile compounds. nih.gov

The table below lists some of the known transformation products of dinoseb.

Table 2. Transformation Products and Metabolites of this compound (Dinoseb)

Transformation Process Product/Metabolite
Anaerobic Biodegradation Amino-substituted phenols nih.gov
Anaerobic Biodegradation Hydroxyl-substituted phenols nih.gov
Anaerobic Biodegradation Quinones/Hydroquinones nih.gov
Aqueous Chlorination Chloroform (CF) nih.gov
Aqueous Chlorination Monochloroacetone nih.gov
Aqueous Chlorination Chloropicrin (TCNM) nih.gov
Aqueous Chlorination 1,1-dichloro-2-methyl-butane nih.gov
Aqueous Chlorination 1,2-dichloro-2-methyl-butane nih.gov

Environmental Modeling and Predictive Studies

Fugacity Modeling for Environmental Distribution

Fugacity modeling is a widely used tool in environmental science to predict the distribution and fate of chemicals in the environment. nih.govunipd.it The concept of fugacity, which has units of pressure, represents a chemical's "escaping tendency" from a particular phase or environmental compartment. wikipedia.orgenvchemgroup.com When a chemical is at equilibrium between two compartments (e.g., water and air), their fugacities are equal. unipd.it

Multimedia fugacity models divide the environment into several compartments, such as air, water, soil, sediment, and biota. wikipedia.org The distribution of a chemical among these compartments is determined by its physicochemical properties and the properties of the compartments. Two key parameters in these models are:

Fugacity Capacity (Z-value) : This parameter (in mol/m³·Pa) describes the capacity of a phase to absorb a chemical. wikipedia.org It is unique for each chemical-compartment combination and is calculated from properties like solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow). wikipedia.org

Transport Parameters (D-values) : These values (in mol/Pa·h) quantify the rate of transfer of a chemical between compartments or its removal from a compartment through processes like degradation or advection. wikipedia.org

By setting up mass balance equations for each compartment using Z and D values, fugacity models can predict the steady-state or dynamic concentrations of a chemical in different environmental media. nih.govwikipedia.org Models like the Quantitative Water Air Sediment Interaction (QWASI) model are specifically designed to describe the fate of chemicals in aquatic systems. envchemgroup.com

For a compound like this compound, a fugacity model would use its specific properties (e.g., water solubility, vapor pressure, Kow) to predict its environmental partitioning. For instance, available data indicate that dinoseb has the potential to leach into groundwater, a behavior that a fugacity model would aim to quantify based on its partitioning between soil and water. epa.gov Such models are invaluable for risk assessment, as they can estimate the predicted environmental concentrations (PECs) in various media, which can then be compared to concentrations known to cause toxic effects. rsc.org

Biodegradation Rate and Persistence Prediction

A comprehensive review of scientific literature reveals a significant lack of specific research on the biodegradation rate and environmental persistence of this compound. While studies on other dinitrophenolic compounds, such as 2,4-dinitrophenol (DNP) and various alkyl-substituted dinitrophenols, are available, direct extrapolation of their biodegradation rates and persistence to this compound would be scientifically unfounded due to differences in their chemical structures.

The structure of the alkyl side chain plays a crucial role in the microbial degradation of alkylphenols. The length, branching, and position of the hexyl group in this compound would influence its bioavailability and the enzymatic pathways required for its breakdown, making its environmental fate distinct from other dinitrophenols with different alkyl substituents.

Generally, the persistence of dinitrophenolic compounds in the environment is influenced by a variety of factors, including:

Microbial Populations: The presence of specific microorganisms with the enzymatic capacity to degrade dinitrophenols is a primary determinant of their biodegradation.

Environmental Conditions: Factors such as pH, temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other organic matter can significantly impact microbial activity and, consequently, the rate of biodegradation.

Bioavailability: The extent to which this compound is available to microorganisms for degradation can be affected by its solubility in water and its tendency to adsorb to soil and sediment particles.

Without specific studies on this compound, it is not possible to provide quantitative data on its biodegradation rate or to accurately predict its environmental persistence. The information available for other dinitrophenols suggests that they can be recalcitrant to degradation, but this is highly dependent on the specific compound and environmental conditions.

Table of Research Findings on Related Dinitrophenol Compounds

While no direct data for this compound is available, the following table summarizes findings for other dinitrophenolic compounds to provide a general context for the biodegradation of this class of chemicals. It is crucial to note that these findings cannot be directly applied to this compound.

CompoundOrganism/SystemKey Findings
2,4-Dinitrophenol (DNP)Various BacteriaCan be utilized as a sole source of carbon and nitrogen by some bacterial strains. Biodegradation pathways often involve the reduction of nitro groups.
2-sec-Butyl-4,6-dinitrophenol (Dinoseb)Soil MicroorganismsPersistence in soil can vary from weeks to months, depending on environmental conditions.
2-Methyl-4,6-dinitrophenol (DNOC)Mixed Microbial CulturesBiodegradation is possible but can be slow, with persistence influenced by factors like soil type and microbial activity.

Advanced Research Applications and Future Directions

Applications in Fundamental Biochemical Research

The dinitrophenol class of compounds, particularly DNP, has long been a valuable tool in biochemical research for its ability to act as a protonophore, effectively uncoupling mitochondrial oxidative phosphorylation. nih.gov This property allows researchers to investigate fundamental cellular processes related to energy metabolism.

2-Hexyl-4,6-dinitrophenol, like its parent compound DNP, is expected to function as a mitochondrial uncoupler. nih.gov This action involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP. nih.gov By observing the effects of this uncoupling, researchers can probe the intricacies of mitochondrial bioenergetics. Mild mitochondrial uncoupling has been shown to be a potential neuroprotective strategy. nih.gov

Key research applications in this area would likely include:

Studying the regulation of cellular respiration: By uncoupling the electron transport chain from ATP synthesis, the effects on oxygen consumption rates under various cellular conditions can be meticulously studied.

Investigating mitochondrial membrane potential: The compound could be used to modulate and study the significance of the mitochondrial membrane potential in various cellular processes, including calcium homeostasis and the generation of reactive oxygen species (ROS). mdpi.com

Elucidating the mechanisms of thermogenesis: As uncoupling agents dissipate the proton gradient as heat, this compound could be employed in studies aimed at understanding the molecular mechanisms of heat production in cells.

The ability of dinitrophenols to increase metabolic rate has been a subject of research for decades. nih.gov this compound, with its predicted potent uncoupling activity, would be a valuable tool in studies of cellular metabolism and energy expenditure.

Research in this area could involve:

Examining the metabolic switch between glycolysis and oxidative phosphorylation: By inhibiting efficient ATP production through oxidative phosphorylation, the compound would force cells to rely more on glycolysis, allowing for the study of the dynamics of this metabolic flexibility. nih.gov

Investigating the impact of increased energy demand on cellular signaling pathways: The cellular stress induced by ATP depletion can activate various signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, providing a model for studying cellular responses to energy deficit.

Modeling conditions of high metabolic turnover: In preclinical models, DNP has been used to study the effects of increased energy expenditure on various physiological and pathological processes. nih.gov

ParameterExpected Effect of this compoundResearch Implication
Mitochondrial Proton GradientDecreaseInvestigation of processes dependent on proton-motive force
ATP SynthesisDecreaseStudy of cellular responses to energy depletion
Oxygen ConsumptionIncreaseAnalysis of respiratory chain capacity
Cellular GlycolysisIncreaseExamination of metabolic pathway regulation
Heat ProductionIncreaseResearch into mechanisms of thermogenesis

Development of Targeted Chemical Probes and Research Tools

A significant area of modern chemical biology is the development of chemical probes that can act at specific sites within an organism to minimize off-target effects. The increased lipophilicity of this compound due to its hexyl chain makes it an interesting candidate for the development of targeted research tools. nih.gov

Targeting mitochondrial uncouplers to the liver is a strategy being explored for the study of liver-specific metabolic diseases. By synthesizing prodrugs or derivatives of this compound, researchers could create tools that are preferentially activated in the liver. This could be achieved by attaching moieties that are cleaved by liver-specific enzymes, releasing the active uncoupler within the target organ. nih.gov Such tools would be invaluable for in vivo studies of hepatic metabolism and diseases like non-alcoholic fatty liver disease (NAFLD).

The high lipophilicity of this compound suggests a natural tendency to accumulate in adipose tissue. nih.gov This property can be further enhanced through rational drug design to create adipose tissue-selective uncouplers. By conjugating the dinitrophenol moiety to molecules that are actively taken up by adipocytes, researchers can develop probes to study the specific role of mitochondrial uncoupling in fat cells. These tools could be instrumental in understanding the processes of fat metabolism, browning of white adipose tissue, and the systemic effects of modulating adipocyte energy expenditure.

Targeting StrategyRationale for this compoundResearch Application
Liver-Targeted Prodrugs Chemical modification to include liver-specific enzyme cleavage sites.In vivo studies of hepatic metabolism and NAFLD models.
Adipose Tissue-Selective Conjugates High intrinsic lipophilicity of the hexyl group enhances accumulation in fat. Further conjugation can increase specificity.Investigation of adipocyte bioenergetics and metabolic signaling.

Theoretical and Computational Chemistry Applications

While experimental studies are crucial, theoretical and computational chemistry provides a powerful complementary approach to understanding the properties and potential applications of molecules like this compound.

Computational studies could be applied to:

Predicting physicochemical properties: Density functional theory (DFT) and other computational methods can be used to calculate properties such as molecular geometry, electronic structure, and lipophilicity (LogP), which are crucial for predicting biological activity.

Modeling interactions with biological membranes: Molecular dynamics simulations can be employed to understand how the hexyl chain influences the insertion and transport of the molecule across the mitochondrial membrane, providing insights into its efficiency as a protonophore.

Designing novel derivatives with enhanced properties: Computational tools can be used to virtually screen modifications to the this compound scaffold to design new probes with improved target selectivity, potency, and reduced off-target effects. For instance, theoretical studies have been used to evaluate the properties of other dinitrophenol derivatives for specific applications.

Elucidating Reaction Mechanisms at the Molecular Level

The primary and most studied reaction mechanism of dinitrophenols at the molecular level is the uncoupling of oxidative phosphorylation. researchgate.net In cellular respiration, a proton gradient (proton-motive force) across the inner mitochondrial membrane is essential for the synthesis of adenosine (B11128) triphosphate (ATP). wikipedia.org Dinitrophenols, including by extension this compound, act as protonophores or "prototaxis," shuttling protons across this membrane. wikipedia.orgresearchgate.net This action dissipates the proton gradient, uncoupling the electron transport chain from ATP synthesis. wikipedia.org Consequently, the energy generated from the oxidation of substrates is released as heat instead of being stored in ATP. wikipedia.org This interference with energy production involves preventing the uptake of inorganic phosphate (B84403) into the mitochondria and acting as a chemical ionophore that exports the protons needed for ATP production. researchgate.netnih.gov

Beyond their effects on cellular energy, research is also focused on the environmental and biological degradation mechanisms of dinitrophenols. The degradation pathway is highly dependent on the microorganisms present and the aeration conditions. nih.gov

Aerobic Biodegradation : Under aerobic conditions, microorganisms typically biodegrade dinitrophenols through the replacement of the nitro groups with hydroxyl groups, which results in the liberation of nitrite (B80452). nih.gov Another aerobic pathway involves the hydroxylation of the aromatic ring. nih.gov

Anaerobic Biodegradation : In anaerobic environments, the primary degradation mechanism involves the reduction of the nitro groups (-NO2) to amino groups (-NH2). nih.gov For instance, 2,4-dinitrophenol (B41442) is metabolized via sequential nitro group reduction to 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. cdc.gov

These degradation pathways are crucial for understanding the persistence and fate of these compounds in the environment.

Predictive Modeling of Environmental Behavior

Predicting the environmental fate of chemical compounds like this compound is essential for assessing their potential impact. Researchers increasingly use computational models to forecast the distribution, persistence, and transformation of these substances in various environmental compartments.

One of the primary tools for this purpose is the use of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models correlate the chemical structure of a compound with its physicochemical properties and environmental fate. researchgate.net For nitrophenols, QSAR models can predict key parameters such as biodegradability, soil adsorption, and potential toxicity. researchgate.netnih.gov The development of robust QSAR models relies on high-quality experimental data from publicly available databases. researchgate.net

The AQUATOX model is another tool that has been adapted to simulate the distribution of nitroaromatic compounds in aquatic systems and their potential ecological impacts on various organisms. nih.gov Such models can predict time-dependent concentrations in water, sediment, and biota following a release event. nih.gov

Model TypeApplication for DinitrophenolsKey Predicted Parameters
QSAR Predicts behavior based on chemical structure. researchgate.netBiodegradability, Toxicity, Physicochemical properties. researchgate.netnih.gov
Fugacity Models Predicts partitioning among environmental compartments. researchgate.netDistribution in air, water, soil, sediment. researchgate.net
AQUATOX Simulates fate and ecological impact in aquatic systems. nih.govConcentrations in water, sediment, and biota over time. nih.gov

These predictive tools are invaluable for environmental risk assessment, providing insights into the behavior of compounds even when extensive experimental data are unavailable.

Emerging Research Avenues in Dinitrophenol Chemistry

Research into dinitrophenol chemistry continues to evolve, with scientists exploring new synthetic methods, developing more sensitive analytical techniques, and investigating novel biological activities beyond the classical uncoupling mechanism.

Exploration of Novel Synthetic Pathways

The traditional synthesis of dinitrophenols often involves the direct nitration of phenol (B47542) or the hydrolysis of 2,4-dinitrochlorobenzene. wikipedia.orgresearchgate.net However, these methods can sometimes result in unwanted byproducts and require harsh reaction conditions. wikipedia.org Consequently, research is ongoing to develop more efficient and selective synthetic routes.

One novel approach involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, which has been shown to produce 2,4-dinitrophenol in high yields. researchgate.net Other methods start from different precursors; for example, 2,4-dinitrophenol can be synthesized from phenol by first creating nitrosophenol, which is then further nitrated. google.comgoogle.com

Another emerging area is the synthesis of dinitrophenol derivatives, particularly esters, to modify the compound's lipophilicity and pharmacokinetic properties. nih.govnih.gov For instance, researchers have synthesized esters of 2,4-dinitrophenol with various carboxylic acids (e.g., propionic, caproic, and palmitic acid) using acid chlorides. nih.govmdpi.com This chemical modification is being explored to improve the delivery of the molecule to specific tissues and to control its release, potentially enhancing its therapeutic index for future applications. nih.govresearchgate.net The synthesis of such derivatives represents a significant step towards creating new chemical entities with tailored properties.

Synthetic ApproachPrecursorsKey Features
Aqueous-Alcoholic Nitration Phenol, Nitric AcidHigh selectivity and yield. researchgate.net
Two-Step Nitration Phenol, Sodium Nitrite, Nitric AcidProceeds via a nitrosophenol intermediate. google.comgoogle.com
Hydrolysis 2,4-DinitrochlorobenzeneNucleophilic substitution in an alkaline medium. researchgate.net
Derivative Synthesis (Esters) 2,4-Dinitrophenol, Carboxylic Acid ChloridesModifies lipophilicity and allows for controlled release formulations. nih.govmdpi.com

Advanced Analytical Techniques for Trace Analysis

The detection of trace levels of dinitrophenols in environmental samples is critical for monitoring and risk assessment. Modern analytical chemistry has produced several highly sensitive methods capable of detecting these compounds at very low concentrations.

Stir bar sorptive extraction (SBSE) coupled with thermal desorption and gas chromatography-mass spectrometry (GC-MS) is one such advanced technique. It offers a solvent-free method for preconcentrating analytes from water and soil samples. Another powerful approach is hollow fiber supported liquid membrane extraction, which can achieve enrichment factors of up to 7000, allowing for the determination of dinitrophenolic compounds at nanogram-per-liter (ng/L) levels using high-performance liquid chromatography (HPLC). nih.gov

Dispersive liquid–liquid microextraction (DLLME) and related techniques have also been successfully applied for the analysis of nitrophenols in various water samples, offering good linearity and low limits of detection. researchgate.net For enhancing the extraction of more polar nitrophenols, novel sorbents, such as those based on boronate affinity, are being developed for use in stir cake sorptive extraction. nih.gov These advanced methods provide the sensitivity needed to monitor environmental contamination effectively.

Analytical TechniqueMatrixLimit of Detection (LOD)Reference
Hollow Fiber Liquid Membrane Extraction-HPLCEnvironmental Water6.0 - 8.0 ng/L nih.gov
Boronate Affinity Sorptive Extraction-HPLCEnvironmental Water0.097 - 0.28 µg/L nih.gov
Dispersive Liquid-Liquid Microextraction-UPLCRiver, Lake, Field Water0.1 - 2.6 µg/L researchgate.net
Multiple Monolithic Fiber SPME-HPLCWater Samples0.075 - 0.27 µg/L researchgate.net

Interactions with Novel Biological Targets beyond Uncoupling

While the uncoupling of oxidative phosphorylation is the hallmark of dinitrophenol activity, recent research has begun to uncover other biological interactions. These findings suggest that the effects of dinitrophenols on cellular processes may be more complex than previously understood.

One area of investigation is the ability of dinitrophenols to induce oxidative stress. Studies have shown that exposure to 2,4-DNP can increase the production of reactive oxygen species (ROS) in cells. mdpi.com This increase in ROS can lead to a reduction in cellular thiols, such as glutathione, and cause oxidative damage to DNA. mdpi.com This mechanism has been explored as a way to sensitize cancer cells to traditional chemotherapies like anthracyclines, where the synergistic effect may arise from the combination of ATP synthesis inhibition and the production of toxic levels of ROS. mdpi.com

Furthermore, preclinical studies have investigated the potential neuroprotective effects of low, non-toxic doses of 2,4-DNP. nih.gov In animal models of neurodegenerative diseases, low-dose DNP has been shown to protect neurons by inducing a mild bioenergetic stress response. nih.gov This adaptive response appears to bolster the neurons' resistance to metabolic and oxidative stress, suggesting a hormetic mechanism of action that is distinct from its overt toxicity at higher concentrations. nih.gov These emerging avenues of research indicate that dinitrophenols may interact with a variety of cellular signaling pathways and targets beyond their direct role as protonophores.

Q & A

Basic Question: What validated analytical methods are recommended for quantifying 2-hexyl-4,6-dinitrophenol in environmental matrices?

Methodological Answer:
High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is widely used, employing a C18 reversed-phase column and mobile phases optimized for nitroaromatic compounds. Calibration requires certified reference materials (CRMs) with ≥97% purity, such as those described for 2-cyclohexyl-4,6-dinitrophenol (CAS 131-89-5) in environmental monitoring studies . For trace detection, mass spectrometry (LC-MS/MS) enhances sensitivity, particularly in complex matrices like soil or biological tissues. Method validation should include recovery tests (70–120%) and limits of detection (LOD) ≤0.1 µg/L .

Basic Question: What are the primary environmental degradation pathways for dinitrophenol derivatives under aerobic conditions?

Methodological Answer:
Aerobic biodegradation by microbial consortia (e.g., Rhodococcus erythropolis) is a key pathway, involving enzymatic cleavage of nitro groups and subsequent liberation of nitrite ions. For 2-methyl-4,6-dinitrophenol (DNOC), degradation kinetics are influenced by pH and redox conditions, with stoichiometric chloride release observed in analogous compounds . Abiotic degradation via photolysis is less significant due to low UV absorbance in aqueous environments. Researchers should conduct microcosm experiments with site-specific soil/water samples to assess half-lives under varying oxygen levels .

Advanced Question: How can experimental designs account for spatial variability in sorption coefficients (Kd) of this compound in aquifer systems?

Methodological Answer:
Moment analysis of breakthrough curves from natural gradient field experiments (e.g., pulse or continuous injection) can quantify spatially variable Kd values. For DNOC, Kd ranges from 0.10–0.98 L/kg in sandy aquifers, driven by pH-dependent binding to clay minerals . Advanced designs should:

  • Map aquifer heterogeneity using 3D monitoring networks.
  • Correlate Kd with geochemical parameters (e.g., clay content, organic carbon).
  • Validate field data with batch sorption experiments under controlled pH (4–8) and ionic strength .

Advanced Question: How can contradictions in reported bioaccumulation potentials of dinitrophenol derivatives be resolved?

Methodological Answer:
Discrepancies arise from differing experimental models (e.g., lab vs. field) and species-specific metabolism. For 2-methyl-4,6-dinitrophenol, EPA data show a log Kow of 2.49 and bioaccumulation factors (BAF) of 6.8–10 L/kg, indicating low bioaccumulation . To resolve contradictions:

  • Use stable isotope-labeled analogs to track metabolite formation.
  • Conduct comparative studies across trophic levels (e.g., fish, invertebrates).
  • Apply probabilistic modeling to account for environmental variability .

Basic Question: What toxicological endpoints are critical for assessing chronic exposure risks of dinitrophenol derivatives?

Methodological Answer:
Key endpoints include mitochondrial uncoupling (disrupting oxidative phosphorylation), developmental toxicity, and genotoxicity. For DNOC, the EPA’s ambient water quality criteria (AWQC) prioritize noncarcinogenic effects, with a reference dose (RfD) derived from NOAEL/LOAEL data in mammals . Chronic studies should monitor:

  • Weight loss and metabolic rate changes in vivo.
  • DNA adduct formation via Ames tests or comet assays .
  • Teratogenic effects in early-life-stage models (e.g., zebrafish) .

Advanced Question: What synthetic strategies enable derivatization of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
Diazotization of the amino precursor (e.g., 2-amino-4,6-dinitrophenol) followed by coupling with hexyl groups is a viable route, as demonstrated for diazodinitrophenol synthesis . Key steps include:

  • Nitration of phenol derivatives under controlled temperature (0–5°C).
  • Purification via recrystallization in ethanol/water mixtures.
  • Characterization using <sup>1</sup>H NMR and high-resolution MS to confirm substitution patterns.

Advanced Question: How do pH and cation composition influence the sorption mechanisms of dinitrophenol derivatives in soil?

Methodological Answer:
Sorption is governed by electrostatic interactions between nitro groups and soil colloids. For DNOC, Kd increases at lower pH due to protonation of phenolic hydroxyl groups, enhancing binding to negatively charged clay surfaces . Cation exchange capacity (CEC) has minimal impact, as demonstrated in studies with varying Ca<sup>2+</sup>/Na<sup>+</sup> ratios . Researchers should perform potentiometric titrations to determine pKa values and model sorption isotherms (e.g., Freundlich) under relevant pH conditions.

Basic Question: What regulatory frameworks govern the environmental monitoring of dinitrophenol contaminants?

Methodological Answer:
The EPA’s AWQC and Toxic Release Inventory (TRI) mandate monitoring for compounds like 2-methyl-4,6-dinitrophenol, though it lacks Safe Drinking Water Act regulation . Compliance requires:

  • Sampling surface water and fish tissues near industrial sites.
  • Reporting air emissions under hazardous air pollutant (HAP) guidelines .
  • Aligning with ISO/IEC 17025 for CRM certification in analytical workflows .

Tables for Key Data

ParameterValue Range/DescriptionEvidence Source
Log Kow (DNOC)2.12–2.85 (Avg. 2.49)
Bioaccumulation Factor6.8–10 L/kg (Low potential)
Sorption Coefficient (Kd)0.10–0.98 L/kg (pH-dependent)
Half-life in Aerobic Soils7–216 days (Field-dependent degradation)

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